molecular formula C7H15ClFN B15337609 2-(3-Fluorocyclopentyl)ethanamine Hydrochloride

2-(3-Fluorocyclopentyl)ethanamine Hydrochloride

Cat. No.: B15337609
M. Wt: 167.65 g/mol
InChI Key: KLQNCGUTWJPMMP-UHFFFAOYSA-N
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Description

2-(3-Fluorocyclopentyl)ethanamine Hydrochloride is a chemical compound with the molecular formula C7H14FN·HCl It is a derivative of ethanamine, where the ethylamine group is attached to a fluorinated cyclopentyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorocyclopentyl)ethanamine Hydrochloride typically involves the following steps:

    Fluorination of Cyclopentane: Cyclopentane is fluorinated using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to obtain 3-fluorocyclopentane.

    Amination: The 3-fluorocyclopentane is then subjected to a nucleophilic substitution reaction with ethylamine under controlled conditions to form 2-(3-fluorocyclopentyl)ethanamine.

    Hydrochloride Formation: The final step involves the conversion of 2-(3-fluorocyclopentyl)ethanamine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations.

    Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorocyclopentyl)ethanamine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to obtain reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted ethanamine derivatives.

Scientific Research Applications

2-(3-Fluorocyclopentyl)ethanamine Hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Fluorocyclopentyl)ethanamine Hydrochloride involves its interaction with specific molecular targets. The fluorinated cyclopentyl ring and the ethylamine group allow it to bind to various receptors or enzymes, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Fluorocyclopentyl)ethanamine
  • 2-(3-Chlorocyclopentyl)ethanamine
  • 2-(3-Bromocyclopentyl)ethanamine

Uniqueness

2-(3-Fluorocyclopentyl)ethanamine Hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorination can enhance the compound’s stability, bioavailability, and interaction with biological targets compared to its non-fluorinated or differently halogenated analogs.

Properties

Molecular Formula

C7H15ClFN

Molecular Weight

167.65 g/mol

IUPAC Name

2-(3-fluorocyclopentyl)ethanamine;hydrochloride

InChI

InChI=1S/C7H14FN.ClH/c8-7-2-1-6(5-7)3-4-9;/h6-7H,1-5,9H2;1H

InChI Key

KLQNCGUTWJPMMP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1CCN)F.Cl

Origin of Product

United States

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